9-Ethyl Adenine-d5
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Overview
Description
9-Ethyl Adenine-d5 is a deuterated analog of 9-Ethyl Adenine, a purine derivative. This compound is characterized by the substitution of five hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C7H4D5N5, and it has a molecular weight of 168.21 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl Adenine-d5 typically involves the deuteration of 9-Ethyl Adenine. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl Adenine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
9-Ethyl Adenine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of adenine derivatives.
Mechanism of Action
The mechanism of action of 9-Ethyl Adenine-d5 involves its interaction with molecular targets such as adenosine receptors. As an adenosine receptor antagonist, it binds to these receptors and inhibits their activity, which can modulate various physiological processes. The pathways involved include the inhibition of adenylyl cyclase activity and the regulation of cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Similar Compounds
9-Ethyladenine: The non-deuterated analog of 9-Ethyl Adenine-d5.
8-Substituted 9-Ethyladenines: Compounds with various substituents at the 8-position, such as 8-ethoxy-9-ethyladenine.
2-Substituted 9-Ethyladenines: Compounds with substituents at the 2-position, such as 2-phenyl-9-ethyladenine.
Uniqueness
The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in research applications. Deuterium-labeled compounds are valuable in NMR spectroscopy due to their different magnetic properties compared to hydrogen. This allows for more precise tracking and analysis of biochemical pathways and reaction mechanisms .
Properties
CAS No. |
1246818-10-9 |
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Molecular Formula |
C7H9N5 |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
9-(1,1,2,2,2-pentadeuterioethyl)purin-6-amine |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10)/i1D3,2D2 |
InChI Key |
MUIPLRMGAXZWSQ-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=NC2=C(N=CN=C21)N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)N |
Synonyms |
9-Ethyladenine-d5; NSC 14580-d5; |
Origin of Product |
United States |
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